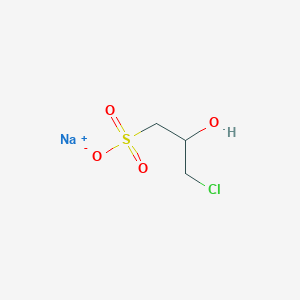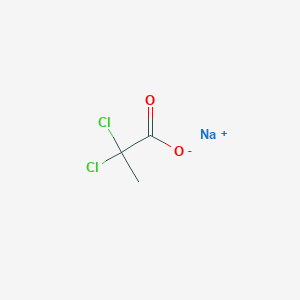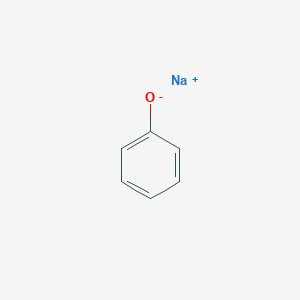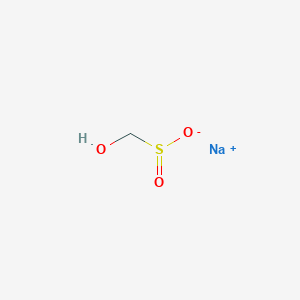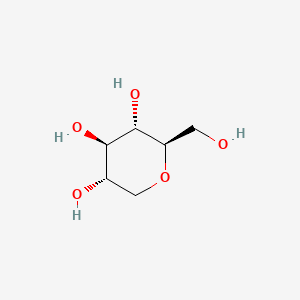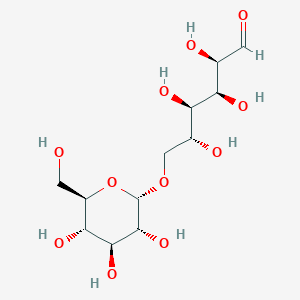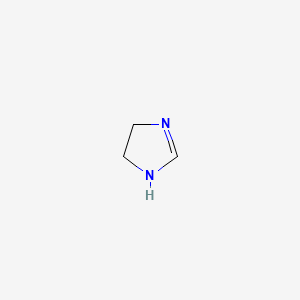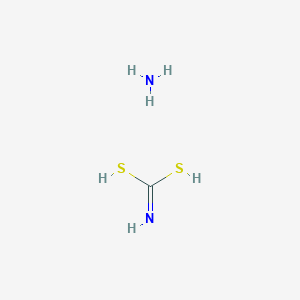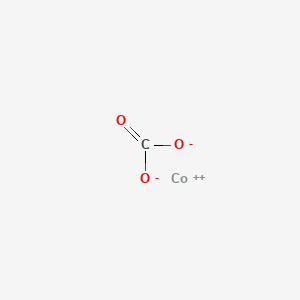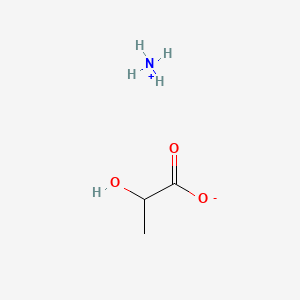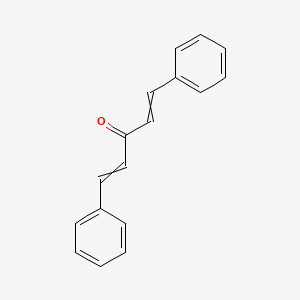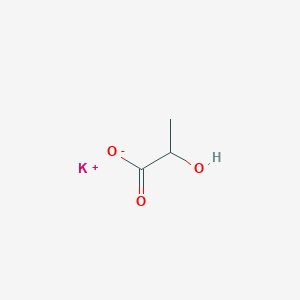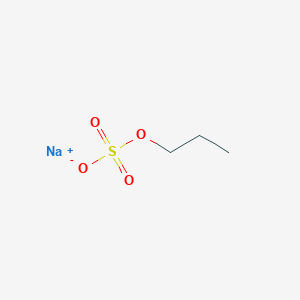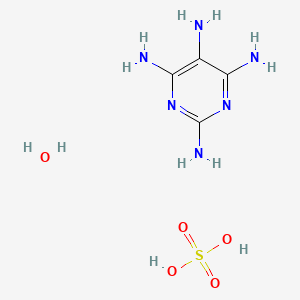![molecular formula C19H25N3OS B7820620 N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid” is known as copper(2+) bis(quinolin-8-olate). It is a coordination complex where copper is coordinated to two quinolin-8-olate ligands. This compound is notable for its applications in various fields, including organic synthesis, metal ion detection, and as a fluorescent probe.
准备方法
Synthetic Routes and Reaction Conditions
Copper(2+) bis(quinolin-8-olate) can be synthesized through the reaction of copper(II) salts with quinolin-8-ol in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving copper(II) sulfate or copper(II) chloride in water or ethanol.
- Adding quinolin-8-ol to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Filtering and washing the precipitate to obtain the pure compound.
Industrial Production Methods
Industrial production of copper(2+) bis(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix copper(II) salts and quinolin-8-ol.
- Controlling the reaction conditions such as temperature, pH, and solvent concentration to optimize yield.
- Employing filtration and purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Copper(2+) bis(quinolin-8-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a base.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Copper(2+) bis(quinolin-8-olate) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Functions as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in metal ion detection and as a reagent in various industrial processes.
作用机制
The mechanism by which copper(2+) bis(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and organic molecules. The compound’s molecular targets include metal ions and specific biological molecules. The pathways involved in its action include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Fluorescence: Interaction with biological molecules leading to fluorescence emission.
相似化合物的比较
Copper(2+) bis(quinolin-8-olate) can be compared with other similar compounds such as:
Copper(2+) bis(2-pyridylmethylamine): Similar coordination properties but different ligands.
Copper(2+) bis(1,10-phenanthroline): Another coordination complex with distinct ligands.
Uniqueness
Copper(2+) bis(quinolin-8-olate) is unique due to its specific ligands, which confer distinct fluorescence properties and coordination chemistry. This makes it particularly useful in applications requiring fluorescence detection and metal ion coordination.
属性
IUPAC Name |
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
